molecular formula C8H10ClFN2O B6285353 N-(3-amino-4-fluorophenyl)acetamide hydrochloride CAS No. 2763755-33-3

N-(3-amino-4-fluorophenyl)acetamide hydrochloride

Cat. No.: B6285353
CAS No.: 2763755-33-3
M. Wt: 204.6
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Description

N-(3-amino-4-fluorophenyl)acetamide hydrochloride is an organic compound with the molecular formula C8H10ClFN2O. It is a derivative of acetanilide, where the phenyl ring is substituted with an amino group at the 3-position and a fluorine atom at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-fluorophenyl)acetamide hydrochloride typically involves the acylation of 3-amino-4-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-fluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-amino-4-fluorophenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-4-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino and fluorine substituents on the phenyl ring can influence the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-fluorophenyl)acetamide hydrochloride
  • N-(3-chloro-4-fluorophenyl)acetamide
  • N-(3-amino-4-chlorophenyl)acetamide

Uniqueness

N-(3-amino-4-fluorophenyl)acetamide hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

2763755-33-3

Molecular Formula

C8H10ClFN2O

Molecular Weight

204.6

Purity

95

Origin of Product

United States

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